

Spectroscopic Profile of 4-Chloro-1,1-dimethoxybutane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-1,1-dimethoxybutane

Cat. No.: B022782

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **4-Chloro-1,1-dimethoxybutane** (CAS No. 29882-07-3), a versatile intermediate in the pharmaceutical and fine chemical industries.^{[1][2]} Due to the limited availability of public experimental spectra, this document presents a combination of predicted and theoretical data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are provided, alongside a logical workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers in compound identification, reaction monitoring, and quality control.

Chemical Structure and Properties

- IUPAC Name: **4-chloro-1,1-dimethoxybutane**
- Synonyms: 4-Chlorobutyraldehyde dimethyl acetal^[3]
- CAS Number: 29882-07-3
- Molecular Formula: C₆H₁₃ClO₂
- Molecular Weight: 152.62 g/mol

- Appearance: Colorless liquid[2]
- Boiling Point: 168.3 °C at 760 mmHg
- Density: ~1.04 g/cm³[2]

Spectroscopic Data

Note: Experimental spectroscopic data for **4-Chloro-1,1-dimethoxybutane** is not widely available in public databases. The following tables represent predicted NMR data and theoretical values for IR and MS based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.40	Triplet (t)	1H	H-1 (-CH(OCH ₃) ₂)
~3.60	Triplet (t)	2H	H-4 (-CH ₂ Cl)
~3.32	Singlet (s)	6H	H-5 (-OCH ₃)
~1.95	Quintet (p)	2H	H-3 (-CH ₂ CH ₂ Cl)
~1.75	Quintet (p)	2H	H-2 (-CH ₂ CH(OCH ₃) ₂)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppm	Assignment
~104.0	C-1 (-CH(OCH ₃) ₂)
~53.0	C-5 (-OCH ₃)
~45.0	C-4 (-CH ₂ Cl)
~31.5	C-2 (-CH ₂ CH(OCH ₃) ₂)
~26.0	C-3 (-CH ₂ CH ₂ Cl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Theoretical IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
2950-2850	Strong	C-H	Alkane Stretch
1470-1430	Medium	C-H	Alkane Bend
1125-1085	Strong	C-O	Acetal (C-O-C) Stretch
800-600	Strong	C-Cl	Alkyl Halide Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The monoisotopic mass of C₆H₁₃ClO₂ is 152.0604 Da.

Table 4: Theoretical Mass Spectrometry Fragmentation Data (Electron Ionization)

m/z	Ion Fragment	Description
152/154	$[\text{C}_6\text{H}_{13}\text{ClO}_2]^+$	Molecular Ion (M^+), showing isotopic pattern for Chlorine (~3:1 ratio)
121/123	$[\text{M} - \text{OCH}_3]^+$	Loss of a methoxy radical
75	$[\text{CH}(\text{OCH}_3)_2]^+$	Alpha-cleavage, characteristic fragment for a dimethyl acetal
57	$[\text{C}_4\text{H}_9]^+$	Loss of the chloro-acetal portion

Experimental Protocols

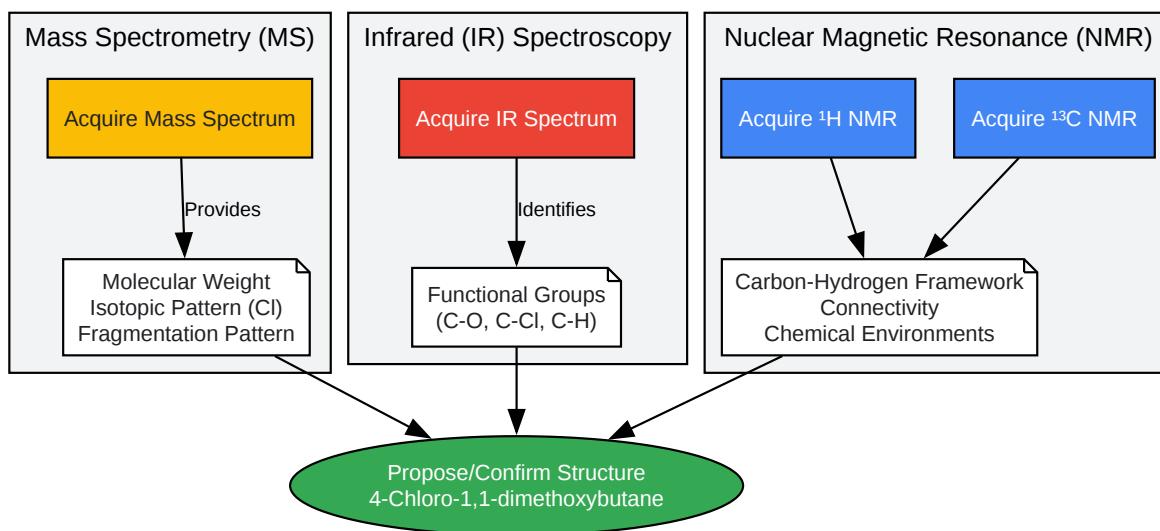
The following are generalized protocols for obtaining spectroscopic data for a liquid sample such as **4-Chloro-1,1-dimethoxybutane**. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of purified **4-Chloro-1,1-dimethoxybutane** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
- Acquisition: Place the tube in the NMR spectrometer. Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum. Standard acquisition parameters for a small organic molecule should be used.
- Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol

- Technique: For a liquid sample, the Attenuated Total Reflectance (ATR) or neat thin-film method is typically used.
- ATR Method:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
 - Acquire a background spectrum of the clean, empty crystal.
 - Place a single drop of **4-Chloro-1,1-dimethoxybutane** directly onto the crystal surface.
 - Acquire the sample spectrum over a standard range (e.g., 4000-400 cm^{-1}).
- Thin-Film Method:
 - Place one drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).
 - Mount the plates in the spectrometer's sample holder.
 - Acquire the spectrum.
- Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional group vibrations.


Mass Spectrometry Protocol

- Ionization Method: Electron Ionization (EI) is a common method for volatile, small organic molecules.
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct injection or through a Gas Chromatography (GC-MS) system for separation and analysis.
- Acquisition: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

- Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion. The resulting mass spectrum plots relative intensity versus m/z ratio.
- Interpretation: Identify the molecular ion peak (M^+) and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine (^{35}Cl and ^{37}Cl) should be observed for any chlorine-containing fragments.

Spectroscopic Analysis Workflow

The structural elucidation of an unknown compound or the confirmation of a known structure like **4-Chloro-1,1-dimethoxybutane** follows a logical workflow. The diagram below illustrates the relationship between different spectroscopic methods and the information they provide.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 4-Chloro-1,1-dimethoxybutane | C6H13ClO2 | CID 122536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorobutanal dimethyl acetal | 29882-07-3 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-1,1-dimethoxybutane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022782#spectroscopic-data-of-4-chloro-1-1-dimethoxybutane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com